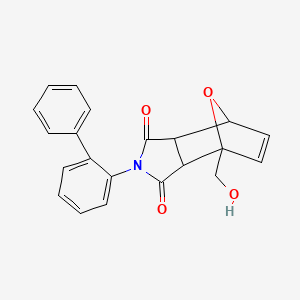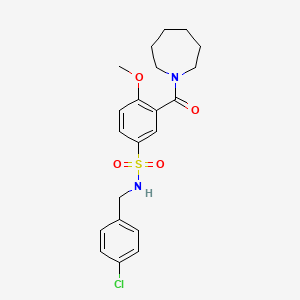
N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by the presence of a biphenyl group, a chloro substituent, and a piperidin-1-ylsulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Chloro Substituent: Chlorination of the biphenyl intermediate can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidin-1-ylsulfonyl Group: This step involves the reaction of the chlorinated biphenyl intermediate with piperidine and a sulfonyl chloride derivative under basic conditions.
Formation of the Benzamide Core: The final step involves the reaction of the intermediate with an appropriate amine to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl core and piperidin-1-ylsulfonyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H23ClN2O3S |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
4-chloro-N-(2-phenylphenyl)-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H23ClN2O3S/c25-21-14-13-19(17-23(21)31(29,30)27-15-7-2-8-16-27)24(28)26-22-12-6-5-11-20(22)18-9-3-1-4-10-18/h1,3-6,9-14,17H,2,7-8,15-16H2,(H,26,28) |
InChI Key |
DMVXNHNEMCRKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-methyl-5-oxo-4-(quinolin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12478180.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12478185.png)
![2-oxo-2-phenylethyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12478190.png)
![N~2~-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478195.png)


![1-hydroxy-5-methylchromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one](/img/structure/B12478212.png)
![N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dimethylaniline](/img/structure/B12478213.png)
![4-({3-[(4-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B12478215.png)
![2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12478218.png)
![1,8-Dibromo-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12478221.png)

![3-chloro-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478229.png)
![(4S,7S)-4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B12478237.png)
